

# chemical structure and properties of Guanfu base A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Guanfu base A

Cat. No.: B1236759

[Get Quote](#)

## Guanfu Base A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Guanfu base A** is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant *Aconitum coreanum*. It has garnered significant interest in the scientific community for its potent antiarrhythmic properties and its specific inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Guanfu base A**. Detailed experimental protocols for its isolation and for key in vitro assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of its mechanism of action and experimental procedures.

### Chemical Structure and Properties

**Guanfu base A** is a complex diterpenoid alkaloid. While its intricate structure can be challenging to synthesize, its isolation from *Aconitum coreanum* has been well-documented.

Chemical Structure:

While a definitive 2D image from a single authoritative source is not readily available in the public domain, its structure is unambiguously defined by its SMILES and InChI identifiers.

#### Physicochemical and Pharmacokinetic Properties:

A summary of the key physicochemical and pharmacokinetic properties of **Guanfu base A** is presented in Table 1.

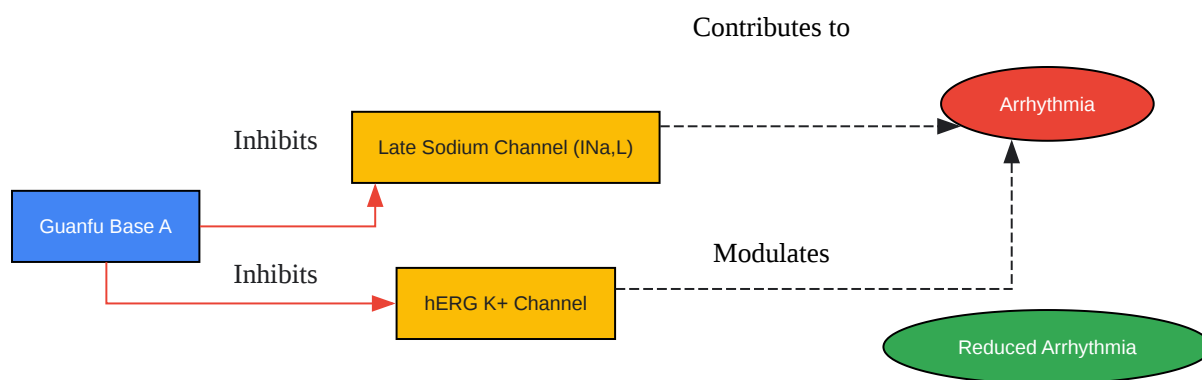
Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>31</sub> NO <sub>6</sub>	[1]
Molecular Weight	429.51 g/mol	[1]
CAS Number	1394-48-5	[2]
SMILES	<chem>CC(=O)O[C@H]1C[C@]2(CN3C4[C@H]2[C@]5(C1)C3[C@]6(C([C@H]7--INVALID-LINK--O)OC(=O)C)O)C</chem>	[1]
InChI	InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14?,15+,16+,17+,18+,19?,20?,21-,22?,23-,24-/m0/s1	[1]

## Biological Activity and Mechanism of Action

**Guanfu base A** exhibits significant biological activity, primarily as an antiarrhythmic agent and a specific inhibitor of the CYP2D6 enzyme.

### Antiarrhythmic Activity

The antiarrhythmic effects of **Guanfu base A** are attributed to its modulation of cardiac ion channels. It selectively inhibits the late sodium current (INa,L) and also affects the human Ether-à-go-go-Related Gene (hERG) potassium channel.



[Click to download full resolution via product page](#)

Mechanism of Antiarrhythmic Action of **Guanfu Base A**.

## CYP2D6 Inhibition

**Guanfu base A** is a potent and selective non-competitive inhibitor of CYP2D6 in human liver microsomes. This inhibitory activity is crucial to consider for potential drug-drug interactions.

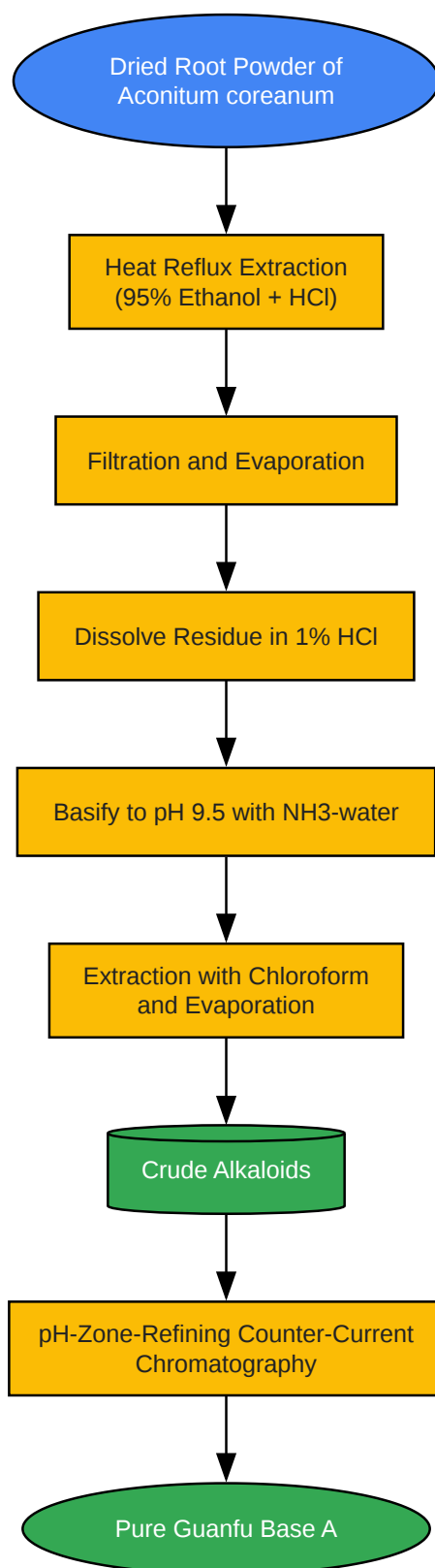
Table 2: Inhibitory Activity of **Guanfu Base A** on CYP2D6

Parameter	Value	Species/System	Reference
Ki	1.20 ± 0.33 µM	Human Liver Microsomes	
Ki	0.37 ± 0.16 µM	Recombinant Human CYP2D6	
Ki	0.38 ± 0.12 µM	Monkey Liver Microsomes	
Ki	2.4 ± 1.3 µM	Dog Liver Microsomes	

## Experimental Protocols

### Isolation of Guanfu Base A from Aconitum coreanum

This protocol describes the extraction and purification of **Guanfu base A** from the dried roots of Aconitum coreanum.



[Click to download full resolution via product page](#)

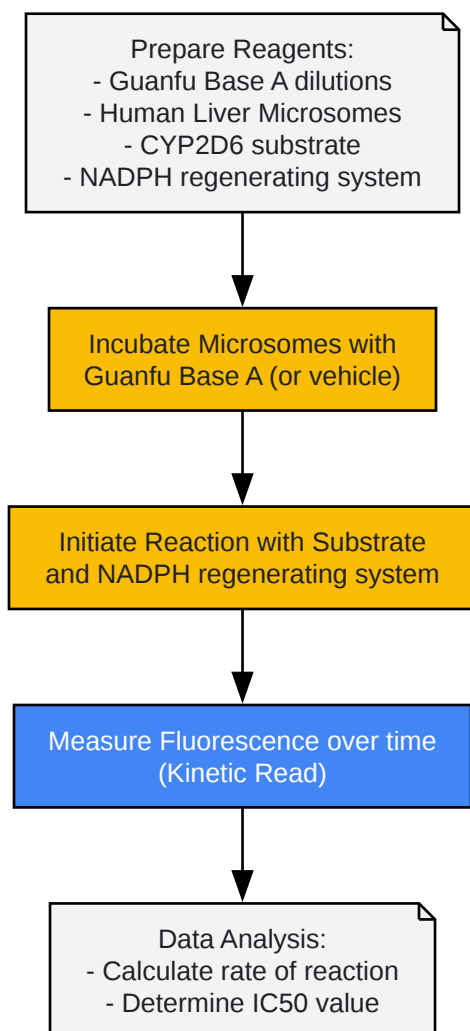
Workflow for the Isolation of **Guanfu Base A**.

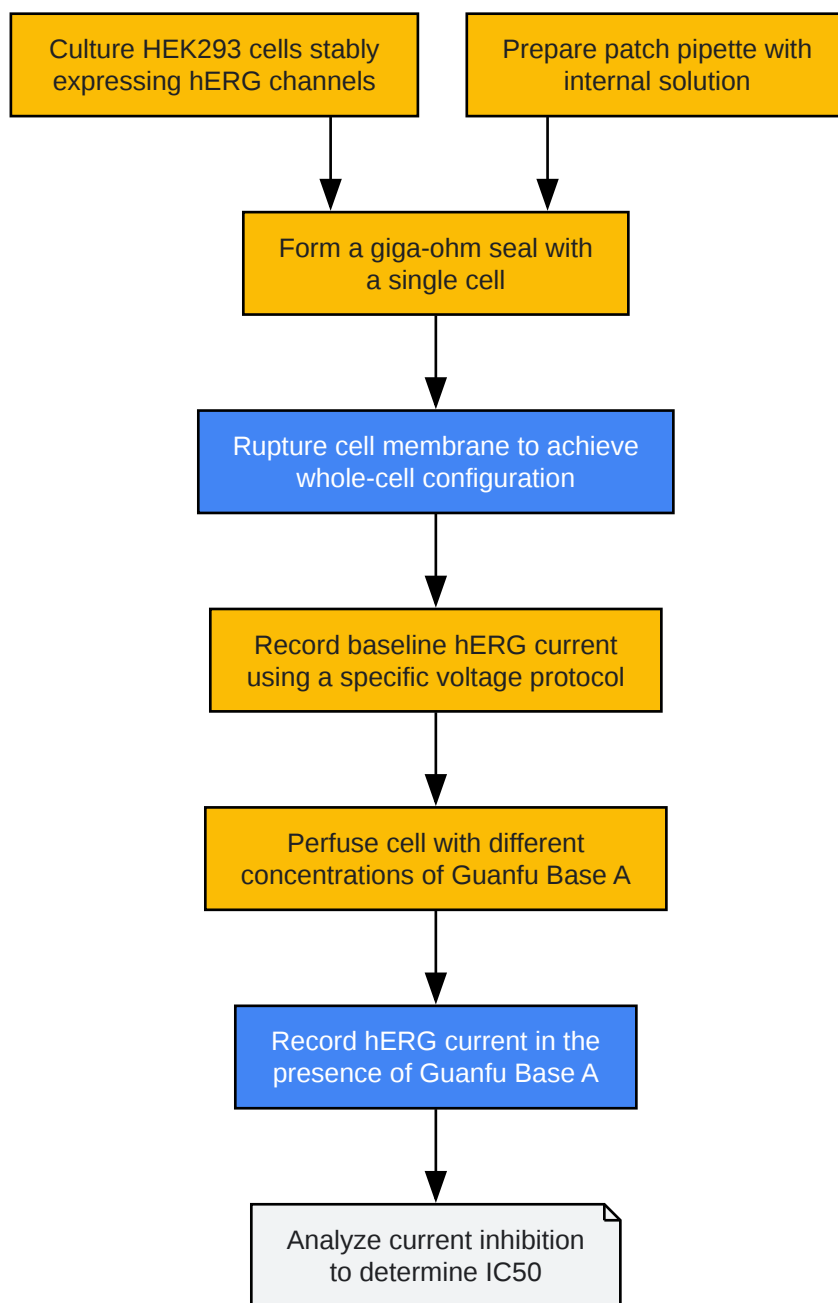
#### Detailed Methodology:

- **Extraction:** The dried root powder of *Aconitum coreanum* (5 kg) is subjected to heat reflux extraction three times with 95% ethanol containing a small amount of hydrochloric acid.
- **Filtration and Concentration:** The extracts are combined, filtered, and evaporated to dryness under reduced pressure.
- **Acid-Base Extraction:** The residue is dissolved in 1% HCl. The acidic solution is then washed with petroleum ether, basified to pH 9.5 with ammonia water, and extracted with chloroform.
- **Crude Product:** The chloroform extract is evaporated to dryness to yield crude alkaloids.
- **Purification:** The crude alkaloids are subjected to pH-zone-refining counter-current chromatography to yield pure **Guanfu base A**.

## In Vitro CYP2D6 Inhibition Assay

This fluorometric assay determines the inhibitory potential of **Guanfu base A** on CYP2D6 activity in human liver microsomes.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. PubChemLite - Guan-fu base a (C24H31NO6) [pubchemlite.lcsb.uni.lu]
- 2. Guan-fu base A - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Guanfu base A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236759#chemical-structure-and-properties-of-guanfu-base-a]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)